

Spectroscopic Analysis of 2-(2-Hydroxyethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Hydroxyethyl)pyridine

Cat. No.: B196109

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Introduction

2-(2-Hydroxyethyl)pyridine is a heterocyclic compound of significant interest in pharmaceutical and chemical research. Its structural elucidation and characterization are paramount for its application in drug development and synthesis. This technical guide provides a comprehensive overview of the spectroscopic data of **2-(2-Hydroxyethyl)pyridine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(2-Hydroxyethyl)pyridine**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	Doublet	1H	H6 (Pyridine)
~7.7	Triplet of doublets	1H	H4 (Pyridine)
~7.2	Doublet	1H	H3 (Pyridine)
~7.1	Triplet	1H	H5 (Pyridine)
~3.9	Triplet	2H	-CH ₂ -OH
~3.0	Triplet	2H	Pyridine-CH ₂ -
Variable	Singlet (broad)	1H	-OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160	C2 (Pyridine)
~149	C6 (Pyridine)
~136	C4 (Pyridine)
~123	C3 (Pyridine)
~121	C5 (Pyridine)
~61	-CH ₂ -OH
~40	Pyridine-CH ₂ -

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data

Wavenumber (cm-1)	Intensity	Assignment
3350-3400	Strong, Broad	O-H stretch (alcohol)
3050-3100	Medium	C-H stretch (aromatic)
2850-2960	Medium	C-H stretch (aliphatic)
~1600, ~1570, ~1480, ~1435	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1040	Strong	C-O stretch (primary alcohol)

Sample preparation: Neat liquid film.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
123	High	[M] ⁺ (Molecular Ion)
106	Moderate	[M - OH] ⁺
93	High	[M - CH ₂ O] ⁺
78	Moderate	[C ₅ H ₄ N] ⁺ (Pyridinium cation)

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **2-(2-Hydroxyethyl)pyridine** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **¹H NMR Acquisition:** The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of

10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- **¹³C NMR Acquisition:** The ¹³C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is employed, and a significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

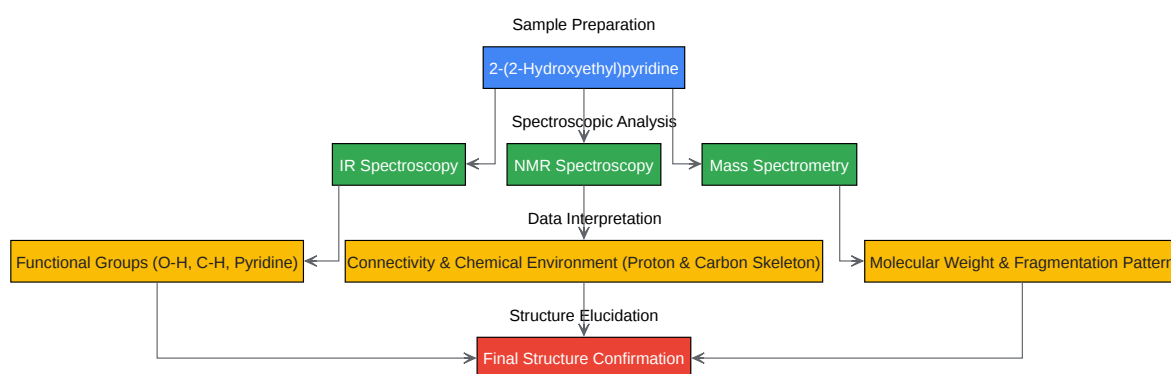
- **Sample Preparation:** A drop of neat **2-(2-Hydroxyethyl)pyridine** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **2-(2-Hydroxyethyl)pyridine** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from the solvent and introduces it into the ion source.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z .

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-(2-Hydroxyethyl)pyridine**.



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A flowchart illustrating the workflow of spectroscopic analysis.

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